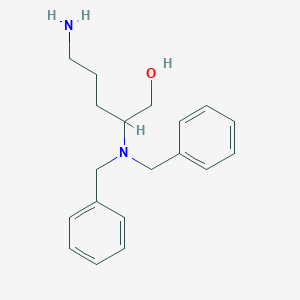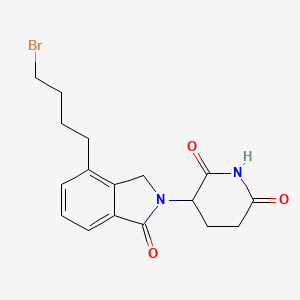
(R)-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis and peptide chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production methods for Boc-protected amino acids often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or oxalyl chloride in methanol at room temperature.
Coupling: DIC and HOBt in anhydrous conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is widely used in:
Peptide Synthesis: As a protected amino acid, it is a key intermediate in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: Studied for its role in enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action for ®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group provides stability during synthetic steps and can be selectively removed under mild conditions to reveal the free amino group for further reactions . This selective deprotection is crucial for the stepwise construction of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
®-2-amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)-2-methylpropanoic acid is unique due to its indole moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly valuable in the synthesis of complex peptides and proteins with specific structural and functional requirements .
Propiedades
Fórmula molecular |
C17H22N2O4 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-10-11(9-17(4,18)14(20)21)12-7-5-6-8-13(12)19/h5-8,10H,9,18H2,1-4H3,(H,20,21)/t17-/m1/s1 |
Clave InChI |
OWGGGNGCGLPYNA-QGZVFWFLSA-N |
SMILES isomérico |
C[C@@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)


![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)


![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)





